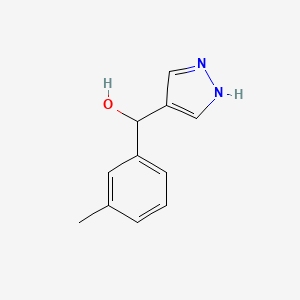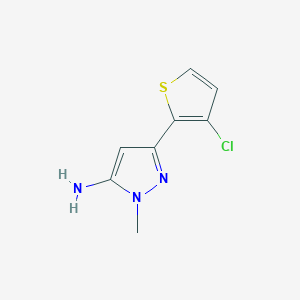
1-(2-Methyl-1H-indol-3-YL)ethan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Methyl-1H-indol-3-YL)ethan-1-amine is a chemical compound belonging to the indole family Indoles are significant heterocyclic compounds found in various natural products and pharmaceuticals This compound is characterized by the presence of an indole ring substituted with a methyl group at the second position and an ethanamine group at the third position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Methyl-1H-indol-3-YL)ethan-1-amine typically involves the Fischer indole synthesis. This method includes the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions to form the indole ring. For this specific compound, the starting materials would be 2-methylphenylhydrazine and an appropriate aldehyde or ketone .
Industrial Production Methods: Industrial production of this compound may involve optimized Fischer indole synthesis with continuous flow reactors to enhance yield and purity. The reaction conditions are carefully controlled, including temperature, pressure, and the use of catalysts to ensure efficient production .
Chemical Reactions Analysis
Types of Reactions: 1-(2-Methyl-1H-indol-3-YL)ethan-1-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding indole derivatives.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: Electrophilic substitution reactions can occur at the indole ring, leading to various substituted products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic or basic conditions.
Major Products Formed: The major products formed from these reactions include various substituted indoles, amines, and other heterocyclic compounds .
Scientific Research Applications
1-(2-Methyl-1H-indol-3-YL)ethan-1-amine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create complex molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for drug development.
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(2-Methyl-1H-indol-3-YL)ethan-1-amine involves its interaction with various molecular targets. It can bind to specific receptors or enzymes, modulating their activity. The indole ring structure allows it to interact with biological macromolecules through hydrogen bonding, π-π interactions, and hydrophobic effects. These interactions can influence cellular pathways and biological processes .
Comparison with Similar Compounds
1-(1H-Indol-3-yl)ethan-1-amine: Similar structure but lacks the methyl group at the second position.
1-(2-Methyl-1H-indol-3-yl)ethanone: Similar structure but with a ketone group instead of an amine group.
1-(1-Methyl-1H-indol-3-yl)ethan-1-amine: Similar structure but with a methyl group at the nitrogen atom.
Uniqueness: 1-(2-Methyl-1H-indol-3-YL)ethan-1-amine is unique due to the presence of the methyl group at the second position of the indole ring, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other indole derivatives and can lead to different pharmacological properties .
Properties
Molecular Formula |
C11H14N2 |
|---|---|
Molecular Weight |
174.24 g/mol |
IUPAC Name |
1-(2-methyl-1H-indol-3-yl)ethanamine |
InChI |
InChI=1S/C11H14N2/c1-7(12)11-8(2)13-10-6-4-3-5-9(10)11/h3-7,13H,12H2,1-2H3 |
InChI Key |
UUNQRRKDMRTNNP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)C(C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2-[(2,2,5,5-Tetramethyloxolan-3-yl)amino]propan-1-ol](/img/structure/B13291024.png)
![2-[(1-Methylcyclobutyl)methyl]thiolane-2-carbaldehyde](/img/structure/B13291032.png)



![3-Chloro-2-{[(1-hydroxy-2-methylpropan-2-yl)amino]methyl}phenol](/img/structure/B13291062.png)




